4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C15H15NO4S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzoic acid core.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, including suzuki–miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
Similar compounds are known to induce changes at the molecular level, such as the ubiquitination and proteasomal degradation of certain proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic acid typically involves the reaction of 4-methylbenzoic acid with 2-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in research to understand the interactions of sulfonamide derivatives with biological targets, such as enzymes and receptors
Comparison with Similar Compounds
Similar Compounds
4-methylbenzoic acid: Lacks the sulfonamide group, making it less versatile in medicinal applications.
2-methylphenylsulfonamide: Contains the sulfonamide group but lacks the benzoic acid core, limiting its reactivity.
Benzoic acid derivatives: Various derivatives with different substituents on the aromatic ring, each with unique properties and applications.
Uniqueness
4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic acid is unique due to the presence of both the sulfonamide group and the benzoic acid core. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-5-3-4-6-13(10)16-21(19,20)14-9-12(15(17)18)8-7-11(14)2/h3-9,16H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGFYVUXTDCCRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.